Cas no 120809-55-4 (1H-Imidazole-5-carboxylicacid, 2,4-dibromo-1-methyl-, methyl ester)

2,4-Dibromo-1-methyl-1H-imidazole-5-carboxylic acid methyl ester is a halogenated imidazole derivative with significant utility in synthetic organic chemistry. The presence of bromine substituents at the 2- and 4-positions enhances its reactivity in cross-coupling reactions, such as Suzuki or Stille couplings, making it a valuable intermediate for constructing complex heterocyclic systems. The methyl ester group improves solubility and facilitates further functionalization under mild conditions. This compound is particularly useful in pharmaceutical and agrochemical research, where imidazole-based scaffolds are prevalent. Its stability under standard storage conditions and well-defined reactivity profile contribute to its reliability in multistep syntheses.
1H-Imidazole-5-carboxylicacid, 2,4-dibromo-1-methyl-, methyl ester structure
120809-55-4 structure
Product Name:1H-Imidazole-5-carboxylicacid, 2,4-dibromo-1-methyl-, methyl ester
CAS No:120809-55-4
MF:C6H6Br2N2O2
MW:297.932039737701
MDL:MFCD30181895
CID:190495
PubChem ID:179974
Update Time:2025-05-23

1H-Imidazole-5-carboxylicacid, 2,4-dibromo-1-methyl-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-5-carboxylicacid, 2,4-dibromo-1-methyl-, methyl ester
    • methyl 2,5-dibromo-3-methylimidazole-4-carboxylate
    • AC1L469W
    • ACMC-20mp50
    • AG-D-45382
    • CTK4B2049
    • Imidazole-4-carboxylic acid, 2,5-dibromo-3-methyl-, methyl ester
    • Methyl 2,4-dibromo-1-methyl-5-imidazolecarboxylate
    • Methyl 2,5-dibromo-3-methyl-imidazole-4-carboxylate
    • 2,4-Dibromo-1-methyl-1H-imidazole-5-carboxylic acid methyl ester
    • methyl 1-methyl-2,4-di-bromo-1h-5-imidazolecarboxylate
    • SCHEMBL15071850
    • DTXSID00153020
    • SB31737
    • methyl 2,4-dibromo-1-methyl-1H-imidazole-5-carboxylate
    • 120809-55-4
    • AT29702
    • MDL: MFCD30181895
    • Inchi: 1S/C6H6Br2N2O2/c1-10-3(5(11)12-2)4(7)9-6(10)8/h1-2H3
    • InChI Key: FEXBHFZPLXHJAK-UHFFFAOYSA-N
    • SMILES: BrC1=NC(=C(C(=O)OC)N1C)Br

Computed Properties

  • Exact Mass: 295.87958
  • Monoisotopic Mass: 295.88
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 44.1Ų

Experimental Properties

  • Density: 2.07
  • Boiling Point: 365°C at 760 mmHg
  • Flash Point: 174.6°C
  • Refractive Index: 1.64
  • PSA: 44.12

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1H-Imidazole-5-carboxylicacid, 2,4-dibromo-1-methyl-, methyl ester Suppliers

Amadis Chemical Company Limited
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(CAS:120809-55-4)1H-Imidazole-5-carboxylicacid, 2,4-dibromo-1-methyl-, methyl ester
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Quantity:1g/5g/500mg/100mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:25
Price ($):2060.0/7539.0/1094.0/602.0
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Additional information on 1H-Imidazole-5-carboxylicacid, 2,4-dibromo-1-methyl-, methyl ester

Compound CAS No. 120809-55-4: 1H-Imidazole-5-carboxylic Acid, 2,4-dibromo-1-methyl-, Methyl Ester

The compound with CAS No. 120809-55-4, commonly referred to as 1H-imidazole-5-carboxylic acid, 2,4-dibromo-1-methyl-, methyl ester, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science.

1H-imidazole is a heterocyclic aromatic compound that forms the core structure of this molecule. The presence of imidazole rings in various drugs and bioactive compounds highlights their importance in medicinal chemistry. The 5-carboxylic acid group attached to the imidazole ring introduces additional functional diversity, enabling this compound to participate in various chemical reactions and biological interactions.

The 2,4-dibromo substitution pattern on the imidazole ring adds bromine atoms at specific positions, which can influence the molecule's electronic properties and reactivity. Bromine substitution is often utilized in organic synthesis to introduce bioisosteric effects or to facilitate further functionalization of the molecule.

The methyl ester group attached to the carboxylic acid moiety plays a crucial role in modulating the physical and chemical properties of the compound. Esterification can enhance solubility, stability, and bioavailability, making this compound more amenable for use in pharmaceutical formulations.

Recent studies have explored the potential of 1H-imidazole derivatives as inhibitors of various enzymes and receptors involved in disease pathways. For instance, research has shown that imidazole-based compounds can act as potent inhibitors of kinases and proteases, making them promising candidates for anti-cancer and anti-inflammatory therapies.

The methyl ester derivative of this compound has been investigated for its ability to cross cellular membranes more effectively than its parent carboxylic acid form. This property is particularly advantageous in drug delivery systems where efficient cellular uptake is critical for therapeutic efficacy.

In addition to its pharmacological applications, CAS No. 120809-55-4 has also been studied for its potential use in materials science. The bromine atoms on the imidazole ring can act as electron-withdrawing groups, which may enhance the molecule's ability to form coordination complexes or participate in supramolecular assembly processes.

Recent advancements in synthetic methodology have enabled more efficient routes for the preparation of this compound. For example, researchers have developed catalytic asymmetric synthesis techniques that allow for the selective formation of enantiomerically pure derivatives of this compound.

The structural versatility of CAS No. 120809-55-4 makes it a valuable building block for constructing larger molecular frameworks with diverse functionalities. Its ability to undergo various types of chemical transformations, such as nucleophilic substitutions and cycloadditions, further underscores its utility in organic synthesis.

In conclusion, CAS No. 120809-55-4, or 1H-imidazole-5-carboxylic acid, 2,4-dibromo-1-methyl-, methyl ester, is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structural features and functional groups make it a valuable tool for researchers seeking to develop novel therapeutic agents and advanced materials.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:120809-55-4)1H-Imidazole-5-carboxylicacid, 2,4-dibromo-1-methyl-, methyl ester
A1020782
Purity:99%/99%/99%/99%
Quantity:1g/5g/500mg/100mg
Price ($):2060.0/7539.0/1094.0/602.0
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